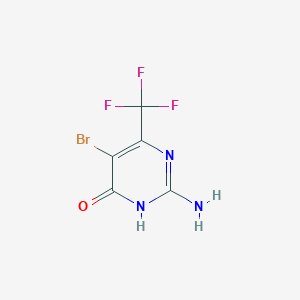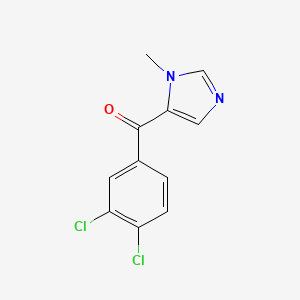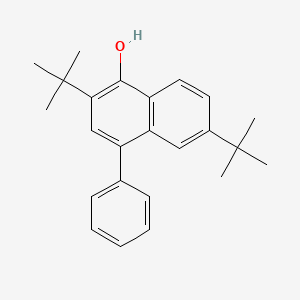
4-(2,6-Dichlorophenoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dichlorophenoxy)aniline is an organic compound with the molecular formula C12H9Cl2NO. It is a solid crystal, colorless or pale yellow, with a distinct odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including herbicides, fungicides, and insecticides .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 4-(2,6-Dichlorophenoxy)aniline typically involves the reaction of 2,6-dichlorophenol with aniline under specific conditions. One common method includes the following steps:
Reaction of 2,6-dichlorophenol with aniline: This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of this compound.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reaction: Large quantities of 2,6-dichlorophenol and aniline are reacted in industrial reactors.
Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反応の分析
Types of Reactions: 4-(2,6-Dichlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the reaction conditions and reagents used .
科学的研究の応用
4-(2,6-Dichlorophenoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
作用機序
The mechanism of action of 4-(2,6-Dichlorophenoxy)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and proteins involved in cellular processes.
類似化合物との比較
2-(2,4-Dichlorophenoxy)aniline: Similar in structure but with different substitution patterns on the phenoxy ring.
4-(2,4-Dichlorophenoxy)aniline: Another closely related compound with different chlorine positions.
Uniqueness: 4-(2,6-Dichlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an intermediate in the synthesis of various agrochemicals and pharmaceuticals sets it apart from other similar compounds .
特性
CAS番号 |
90593-26-3 |
|---|---|
分子式 |
C12H9Cl2NO |
分子量 |
254.11 g/mol |
IUPAC名 |
4-(2,6-dichlorophenoxy)aniline |
InChI |
InChI=1S/C12H9Cl2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2 |
InChIキー |
ZORVAFDYGLBTEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


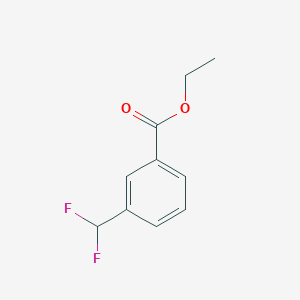



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)

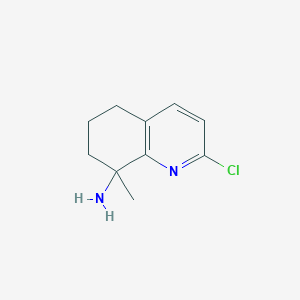
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)
